Aryl vs. Alkyl Chloromethyl Ether Solvolysis
The solvolytic reactivity of 1-(Chloromethoxy)-2-ethoxybenzene, as an aryl chloromethyl ether, is projected to be significantly slower than its alkyl analogs. A direct comparison study shows that an aryl chloromethyl ether (chloromethyl p-chlorophenyl ether, 1) reacts over 10,000 times slower than its alkyl counterpart, chloromethyl ethyl ether (2), in a typical solvent at -10.0 °C [1]. This class-level inference is critical for predicting the compound's behavior in substitution reactions and its stability under various reaction conditions, differentiating it from highly reactive, volatile alkyl chloromethyl ethers like MOM-Cl.
(aryl vs. alkyl chloromethyl ether)
| Evidence Dimension | Relative solvolysis rate |
|---|---|
| Target Compound Data | Aryl chloromethyl ether (class representative) |
| Comparator Or Baseline | Chloromethyl ethyl ether (alkyl chloromethyl ether) |
| Quantified Difference | Rate of aryl ether is slower by a factor of >10,000 |
| Conditions | Solvolysis in four typical solvents at -10.0 °C |
Why This Matters
This substantial difference in reaction kinetics, inferred from a close structural analog, informs the selection of appropriate reaction temperatures and times, directly impacting yield optimization and process safety during scale-up.
- [1] Park, B. C.; Kevill, D. N. Extent of Nucleophilic Participation in the Solvolyses of an Aryl Chloromethyl Ether, α, p-Dichloroanisole. Journal of Chemical Research 2013, 37 (8), 451-454. View Source
